molecular formula C12H19NO3 B1446915 cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester CAS No. 1263378-91-1

cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B1446915
CAS No.: 1263378-91-1
M. Wt: 225.28 g/mol
InChI Key: XGAAYIFPSORVNO-PELKAZGASA-N
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Description

cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester is a bicyclic organic compound featuring a fused bicyclo[3.2.0]heptane skeleton. Key structural attributes include:

  • 3-aza group: A nitrogen atom integrated into the bicyclic framework at position 3.
  • 7-oxo group: A ketone functional group at position 5.
  • 1-methyl substituent: A methyl group at position 1.
  • tert-butyl ester: A bulky ester group enhancing steric protection and solubility.

Properties

IUPAC Name

tert-butyl (1R,5S)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAAYIFPSORVNO-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1CC2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CN(C[C@H]1CC2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester, also known by its CAS number 1263378-91-1, is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
CAS Number1263378-91-1
PurityTypically ≥ 98%

The biological activity of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane derivatives is primarily attributed to their ability to inhibit bacterial cell wall synthesis and modulate resistance mechanisms. These compounds act similarly to beta-lactam antibiotics by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.

Key Mechanisms:

  • Inhibition of Cell Wall Synthesis : By binding to PBPs, these compounds prevent the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Resistance Modulation : The compound may also exhibit properties that counteract common bacterial resistance mechanisms, such as beta-lactamase production.

Biological Activity

Research indicates that cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains.

Antibacterial Efficacy

Studies have shown that these compounds exhibit effectiveness against:

  • Gram-positive Bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Such as Escherichia coli and Klebsiella pneumoniae.

Case Studies and Research Findings

Recent studies have focused on the development of derivatives and their potential applications in treating antibiotic-resistant infections.

  • Study on Antibacterial Activity :
    • A study published in MDPI highlighted the effectiveness of similar bicyclic compounds against multidrug-resistant bacteria, emphasizing their potential as new therapeutic agents .
  • Mechanistic Insights :
    • Research from PubMed Central detailed how these compounds interact with bacterial enzymes and the structural modifications that enhance their efficacy .
  • Predictive Models :
    • Machine learning approaches have been employed to predict the antimicrobial activity of such compounds, showcasing their potential in drug discovery .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for clinical applications. The compound's safety profile includes standard precautionary measures due to its chemical nature:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of analgesics and anti-inflammatory agents. Its bicyclic structure can be modified to enhance bioactivity and reduce side effects.

Case Study: Analgesic Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant analgesic properties. For instance, modifications on the nitrogen atom or the carboxylic acid moiety can lead to compounds with improved efficacy in pain management .

2. Antimicrobial Properties
Studies have shown that similar bicyclic compounds possess antimicrobial activity against various pathogens. The incorporation of functional groups at specific positions can enhance this activity, making it a subject of interest for developing new antibiotics.

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial effects of several bicyclic derivatives, revealing that modifications on the nitrogen heterocycle significantly increased activity against Gram-positive bacteria .

Organic Synthesis Applications

1. Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Table: Synthetic Pathways Involving cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with alkyl halidesFormation of new esters
CycloadditionDiels-Alder reaction with dienesCreation of larger bicyclic compounds
HydrolysisHydrolysis in acidic conditionsRelease of active carboxylic acid

Comparison with Similar Compounds

Positional Variations in Functional Groups

  • Aza Group Position : The 3-aza configuration (target and 6-oxo analog) introduces nitrogen into a less strained position compared to the 2-aza analog, which may influence nucleophilicity and synthetic utility in drug design .

Molecular Weight and Solubility

  • The 2-aza analog (MW = 211.26 g/mol) exhibits lower molecular weight than the target and 6-oxo analogs (MW ~225 g/mol), likely reducing lipophilicity and improving aqueous solubility .
  • The tert-butyl ester group in all compounds enhances solubility in organic solvents, facilitating use in synthetic chemistry .

Preparation Methods

Preparation Methods Analysis

General Synthetic Route Overview

The preparation of cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester typically involves:

  • Formation of the bicyclic azabicyclo[3.2.0]heptane core.
  • Introduction of the 7-oxo (lactam) functionality.
  • Installation of the tert-butyl ester protecting group on the carboxylic acid moiety.
  • Control of stereochemistry to obtain the cis isomer.

Key Synthetic Approaches

Cyclization from Pyrrole and Diazo Compounds

One reported method involves the reaction of pyrrole with tert-butyl diazoacetate under heating conditions to yield the ester intermediate with moderate yield (~52%). This reaction proceeds via a carbene insertion or cyclopropanation mechanism to form the azabicyclo[3.2.0]heptan-7-one skeleton.

  • Reaction conditions: Heating pyrrole with tert-butyl diazoacetate.
  • Yield: Approximately 52%.
  • Notes: This method provides moderate yield and requires careful control of reaction conditions to favor the desired bicyclic structure.
Acid-Catalyzed Hydrolysis and Cyclization

Following ester formation, treatment with concentrated hydrochloric acid at room temperature for 1 hour, followed by dilution and stirring for 12 hours, facilitates hydrolysis and cyclization to form the 6-methyl-1-azabicyclo[3.2.0]heptan-7-one derivatives.

Use of Organometallic Reagents and Protecting Groups

Advanced synthetic routes utilize organometallic reagents such as tert-butyl lithium and Grignard reagents in the presence of tert-butyl protecting groups to construct the bicyclic framework with high stereoselectivity.

  • Example: Reaction of 1-bromo-2-(trifluoromethyl)benzene with TMEDA and tert-butyl lithium at -78°C, followed by addition of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.
  • Yield: Up to 83%.
  • Notes: This method allows for functional group manipulation and installation of the tert-butyl ester protecting group under mild conditions.
Coupling Reactions with Carbodiimide and Benzotriazole Derivatives

Coupling of azetidine carboxylic acid derivatives with N,O-dimethylhydroxylamine hydrochloride in the presence of carbodiimide reagents (e.g., EDCI) and benzotriazol-1-ol as an additive in DMF or dichloromethane solvents at room temperature or 0-20°C has been reported to yield tert-butyl esters efficiently.

Summary of Preparation Methods and Yields

Method Description Key Reagents/Conditions Yield (%) Notes
Pyrrole + tert-butyl diazoacetate, heating Heating, moderate temperature 52 Moderate yield; initial bicyclic ester formation
Acid hydrolysis with conc. HCl Conc. HCl, room temp, 1h + 12h stirring Not stated Converts ester to bicyclic lactam
Organolithium and Grignard reagents with tert-butyl ester tert-butyl lithium, TMEDA, -78°C to rt 83 High yield, stereoselective bicyclic formation
Carbodiimide-mediated coupling with benzotriazole EDCI, HOBt, triethylamine, DMF/DCM, 0-25°C 72-83 Efficient ester formation, mild conditions

Detailed Research Findings

Spectroscopic and Analytical Data

  • NMR Data: Multiplets and chemical shifts consistent with bicyclic azabicyclo[3.2.0]heptane structure, including signals for tert-butyl group (~1.46 ppm, singlet, 9H), methine and methylene protons in the bicyclic ring system.
  • Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight of the tert-butyl ester derivatives (e.g., m/z 271, 318 for intermediates).
  • Chromatography: Purification by column chromatography or preparative HPLC under basic conditions yields high purity compounds suitable for further transformations.

Reaction Mechanism Insights

  • The formation of the bicyclic core is typically initiated by carbene insertion or nucleophilic attack facilitated by organometallic reagents.
  • Acid hydrolysis promotes ring closure and lactam formation.
  • Protecting group strategies (tert-butyl ester) are employed to stabilize intermediates and allow selective functionalization.

Q & A

Basic Research Question

  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the ketone group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ester moiety .
    Stability Data : Thermal gravimetric analysis (TGA) in indicates decomposition above 150°C, recommending avoidance of high-temperature reactions .

What strategies resolve contradictions in reported molecular data for bicyclic aza compounds?

Advanced Research Question
Discrepancies in molecular formulas (e.g., C₁₁H₁₇NO₃ vs. C₁₂H₁₉NO₃) arise from structural variations (e.g., aza position, substituents). To resolve:

  • Cross-Reference CAS Numbers : Verify using authoritative databases (e.g., PubChem, Reaxys). lists CAS 854137-66-9 for the 2-aza variant .
  • X-ray Crystallography : Definitive structural confirmation for novel derivatives .

What synthetic methodologies enable stereochemical control during bicyclic core formation?

Advanced Research Question

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-leucine) to enforce cis-configuration .
  • Catalytic Asymmetric Synthesis : Organocatalysts like proline derivatives or metal-ligand complexes (e.g., Ru-BINAP) for enantioselective cyclization .
    Case Study : achieved stereocontrol in a clavulanic acid analogue using selenoxide elimination, a tactic applicable to this compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester

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